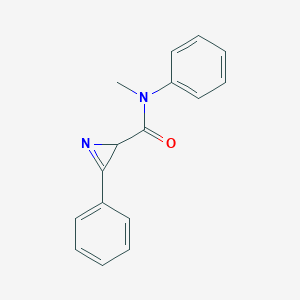

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- is a compound belonging to the class of 2H-azirines, which are the smallest unsaturated heterocycles containing one nitrogen atom. These compounds are known for their high strain due to the three-membered ring structure, combined with sufficient stability for chemical modifications . The unique structure of 2H-azirines makes them valuable as polyfunctional synthetic blocks in various chemical reactions .

Méthodes De Préparation

The synthesis of 2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- can be achieved through several methods. One common approach involves the cyclization of ketoxime acetates via Cs2CO3-mediated cyclization, which provides a general synthetic route to 2,3-diaryl-2H-azirines under mild conditions . Another method includes the use of rhodium-catalyzed rearrangement of α-oximino ketenes derived from α-diazo oxime ethers . Industrial production methods often involve the use of rhodium catalysis for the preparation of 2-halo-2H-azirine-2-carboxylic acid esters and amides from 5-heteroatom-substituted 4-haloisoxazoles .

Analyse Des Réactions Chimiques

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine (III) reagents, molecular iodine, and phenyliodine (III) diacetate (PIDA) . For example, the oxidative cyclization of enamines to 2H-azirines is mediated by molecular iodine under mild conditions . Major products formed from these reactions include indole-3-carbonitriles and isoxazoles via thermal rearrangements .

Applications De Recherche Scientifique

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- has several scientific research applications. In chemistry, it serves as a useful synthetic block for constructing new acyclic and heterocyclic molecules . In biology and medicine, 2H-azirine derivatives have shown significant in vitro activity against both Gram-positive and Gram-negative strains . These compounds are also used for bioconjugation, which involves the covalent attachment of biomolecules to synthetic molecules . Additionally, 2H-azirines are being explored for their potential as biologically active compounds with antibacterial properties .

Mécanisme D'action

The mechanism of action of 2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- involves its high strain three-membered ring structure, which makes it reactive in various chemical modifications . The molecular targets and pathways involved in its biological activity are not fully understood, but it is believed that the compound interacts with bacterial cell walls, leading to antibacterial effects .

Comparaison Avec Des Composés Similaires

2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- can be compared with other similar compounds such as azirinomycin and motualevic acid F . Azirinomycin, a natural azirinecarboxylic acid, is produced by the actinomycetes Streptomyces aureus and exhibits antibacterial activity . Motualevic acid F, isolated from the marine sponge Siliquariaspongia, also shows inhibitory activity against Staphylococcus aureus . The uniqueness of 2H-Azirine-2-carboxamide, N-methyl-N,3-diphenyl- lies in its synthetic versatility and potential for chemical modifications .

Propriétés

Numéro CAS |

124686-04-0 |

|---|---|

Formule moléculaire |

C16H14N2O |

Poids moléculaire |

250.29 g/mol |

Nom IUPAC |

N-methyl-N,3-diphenyl-2H-azirine-2-carboxamide |

InChI |

InChI=1S/C16H14N2O/c1-18(13-10-6-3-7-11-13)16(19)15-14(17-15)12-8-4-2-5-9-12/h2-11,15H,1H3 |

Clé InChI |

WGSOKVVRAGXYOM-UHFFFAOYSA-N |

SMILES canonique |

CN(C1=CC=CC=C1)C(=O)C2C(=N2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)

![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)

![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)

![N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B14292046.png)